molecular formula C7H5F3N2O2 B027955 4-Nitro-3-(trifluoromethyl)aniline CAS No. 393-11-3

4-Nitro-3-(trifluoromethyl)aniline

Cat. No.: B027955
CAS No.: 393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline. One common method includes the following steps :

    Nitration: Reacting 3-(trifluoromethyl)aniline with nitric acid in the presence of sulfuric acid at a temperature of 0-5°C.

    Acetyl Protection: The intermediate product, 4-nitro-3-(trifluoromethyl)acetanilide, is formed by reacting 3-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent.

    Deprotection: The acetyl group is removed using potassium carbonate in an ethanol solution to yield this compound.

Industrial production methods often follow similar routes but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities .

Chemical Reactions Analysis

4-Nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group formed from reduction can be further oxidized to form nitroso or azo compounds.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts . Major products formed from these reactions include 4-amino-3-(trifluoromethyl)aniline and various substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKUVRNVYFTEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057731
Record name 3-Trifluoromethyl-4-nitroanilide
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-11-3
Record name 4-Nitro-3-(trifluoromethyl)aniline
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 393-11-3
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 4-nitro-3-(trifluoromethyl)aniline
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Record name 4-NITRO-3-TRIFLUOROMETHYLANILINE
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Synthesis routes and methods

Procedure details

A solution of ammonia in water (100 cm3, s.g. 0.88) was added to 3-trifluoromethyl-4-nitrofluorobenzene (5 g) and the mixture was heated in a bomb at 150° for 2 hours. Solvent was removed in vacuo to yield a yellow solid. Recrystallisation of this solid from hexane/ethyl acetate afforded yellow crystals of 4-nitro-3-trifluoromethylaniline, m.p. 134°, (3.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
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Reaction Step One
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Quantity
100 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary known application of 4-Nitro-3-(trifluoromethyl)aniline in pharmaceutical research?

A1: this compound is a key metabolite of the anti-androgen drug flutamide. [] Flutamide is used to treat prostate cancer, and understanding the metabolic pathway of flutamide, including the role of this compound, is crucial for assessing drug efficacy and potential toxicity. []

Q2: How is this compound generated in biological systems?

A2: Studies using human liver microsomes have shown that this compound is formed through the metabolism of flutamide. [] Specifically, it is a product of the hydrolysis of flutamide and its subsequent metabolites. [] This process has been observed in various species, including humans, dogs, pigs, and rats. []

Q3: Are there any analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, researchers have developed and validated various methods for detecting and quantifying this compound in biological matrices like liver tissue, blood, plasma, and urine. [] Techniques employed include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electron Spectrophotometry. [] These methods are essential for pharmacokinetic studies and toxicological investigations.

Q4: Has this compound been explored for applications beyond its link to flutamide metabolism?

A4: Yes, research indicates that this compound can be incorporated into nanoscale lipid vesicles. [] These vesicles demonstrate the capability to release nitric oxide (NO) upon irradiation with blue light. [] This photo-induced NO release holds promise for targeted drug delivery and potential therapeutic applications. []

Q5: What is the significance of the photo-induced nitric oxide release observed in this compound functionalized nanoscale vesicles?

A5: This photo-release mechanism offers a controlled approach to NO delivery. [] Nitric oxide plays various roles in biological systems, including vasodilation and signaling. [] By controlling the timing and location of NO release, researchers could potentially develop targeted therapies for conditions like cancer. []

Q6: Does the chemical structure of this compound impact its properties and potential applications?

A6: Absolutely. The presence of the nitro group and the trifluoromethyl group influences the molecule's electronic properties and reactivity. [] For instance, these functional groups contribute to its ability to act as a photo-induced NO donor. [] Further research into structure-activity relationships could unveil modifications that optimize its properties for specific applications.

Q7: What are the implications of the findings regarding the stability of this compound under various conditions?

A7: Studies have shown that this compound can degrade in acidic and alkaline solutions, with the rate of degradation influenced by pH and temperature. [, ] This information is crucial for developing stable formulations of drugs like flutamide and ensuring accurate analysis in biological samples. [, ] Understanding these factors is essential for pharmaceutical development, storage, and handling.

Q8: Are there any known toxicological concerns regarding this compound?

A8: While this compound is a metabolite of flutamide, its own toxicological profile requires further investigation. [] Research suggests that the inhibition of flutamide metabolism can lead to a build-up of this compound, potentially contributing to the drug's hepatotoxicity. []

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